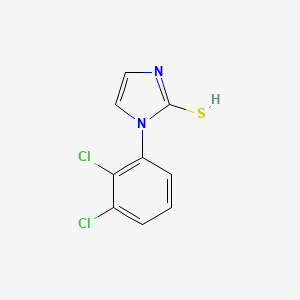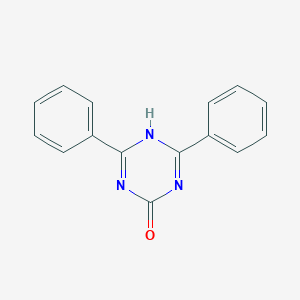![molecular formula C14H14N4S2 B7788583 N'-phenyl-N-[(N-phenyl-C-sulfanylcarbonimidoyl)amino]carbamimidothioic acid](/img/structure/B7788583.png)
N'-phenyl-N-[(N-phenyl-C-sulfanylcarbonimidoyl)amino]carbamimidothioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “N'-phenyl-N-[(N-phenyl-C-sulfanylcarbonimidoyl)amino]carbamimidothioic acid” is known as Epidermal Growth Factor Receptor (EGFR). It is a transmembrane glycoprotein and a member of the protein kinase superfamily that regulates cell growth and differentiation. EGFR binds to various ligands, including Epidermal Growth Factor, Transforming Growth Factor-alpha, Amphiregulin, Betacellulin, Heparin-binding Epidermal Growth Factor-like growth factor, GP30, and Vaccinia Virus Growth Factor .
Vorbereitungsmethoden
The preparation of Epidermal Growth Factor Receptor involves the purification of the antibody by affinity chromatography and conjugation with specific reagents under optimal conditions. The antibody solution is stored undiluted between 2°C and 8°C and protected from prolonged exposure to light .
Analyse Chemischer Reaktionen
Epidermal Growth Factor Receptor undergoes various chemical reactions, including dimerization and autophosphorylation upon ligand binding. This initiates several signaling pathways, such as the Mitogen-Activated Protein Kinase pathway, the Akt pathway, and the c-Jun N-terminal Kinase pathway . Common reagents involved in these reactions include ligands like Epidermal Growth Factor and Transforming Growth Factor-alpha.
Wissenschaftliche Forschungsanwendungen
Epidermal Growth Factor Receptor is extensively used in scientific research, particularly in the fields of oncology, cell biology, and pharmacology. It is frequently expressed by epithelial carcinomas and is a target for cancer therapies. Research applications include studying cell growth, differentiation, and the development of targeted cancer treatments .
Wirkmechanismus
The mechanism of action of Epidermal Growth Factor Receptor involves ligand binding, which induces receptor dimerization and autophosphorylation. This activation triggers downstream signaling pathways, including the Mitogen-Activated Protein Kinase pathway, the Akt pathway, and the c-Jun N-terminal Kinase pathway. These pathways regulate various cellular processes, such as proliferation, differentiation, and survival .
Vergleich Mit ähnlichen Verbindungen
Epidermal Growth Factor Receptor can be compared with other receptor tyrosine kinases, such as Human Epidermal Growth Factor Receptor 2 (HER2) and Vascular Endothelial Growth Factor Receptor (VEGFR). While all these receptors play crucial roles in cell signaling and cancer progression, Epidermal Growth Factor Receptor is unique in its specific ligand-binding properties and the range of signaling pathways it activates .
Similar Compounds:- Human Epidermal Growth Factor Receptor 2 (HER2)
- Vascular Endothelial Growth Factor Receptor (VEGFR)
- Platelet-Derived Growth Factor Receptor (PDGFR)
Eigenschaften
IUPAC Name |
N'-phenyl-N-[(N-phenyl-C-sulfanylcarbonimidoyl)amino]carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S2/c19-13(15-11-7-3-1-4-8-11)17-18-14(20)16-12-9-5-2-6-10-12/h1-10H,(H2,15,17,19)(H2,16,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXQOROGFLZHGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(NNC(=NC2=CC=CC=C2)S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C(NNC(=NC2=CC=CC=C2)S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
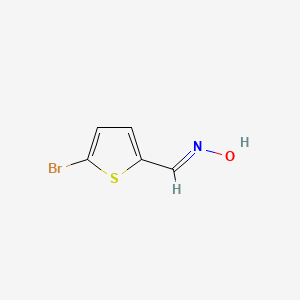

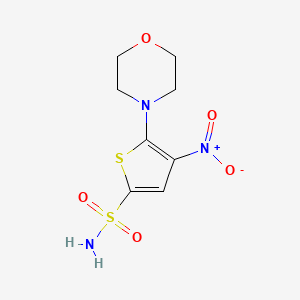
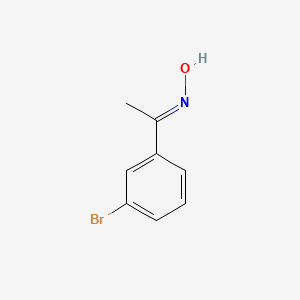
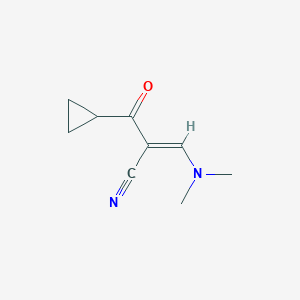
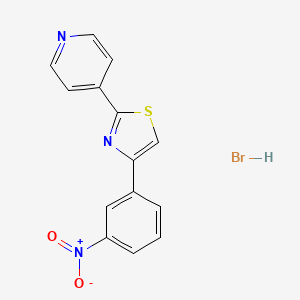

![17-(1-Hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7788564.png)
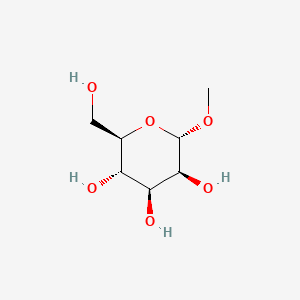

![2-[(Dimethylamino)methylene]indan-1-one](/img/structure/B7788581.png)
